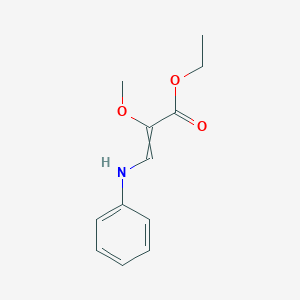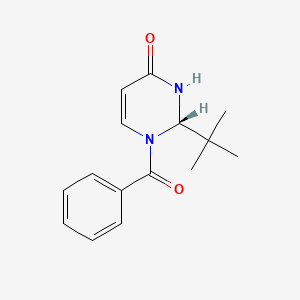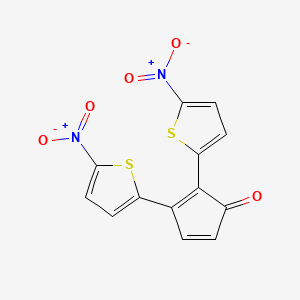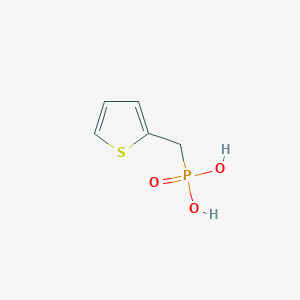
Phosphonic acid, (2-thienylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-thienylmethyl)-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2-thienylmethyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2-thienylmethyl)-, can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency and ability to produce stable phosphonic acids.
Industrial Production Methods
Industrial production of phosphonic acid, (2-thienylmethyl)-, typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The McKenna procedure is often favored in industrial settings due to its scalability and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (2-thienylmethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid esters, while substitution reactions can produce a variety of phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-thienylmethyl)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-thienylmethyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. For example, phosphonic acids are known to inhibit enzymes involved in phosphate metabolism, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (2-thienylmethyl)-, can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their chemical reactivity and applications.
Phosphinic acid derivatives: These compounds also contain phosphorus but have different oxidation states and functional groups.
Eigenschaften
CAS-Nummer |
182246-87-3 |
|---|---|
Molekularformel |
C5H7O3PS |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
thiophen-2-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H7O3PS/c6-9(7,8)4-5-2-1-3-10-5/h1-3H,4H2,(H2,6,7,8) |
InChI-Schlüssel |
DEXJPGBUNIYZMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


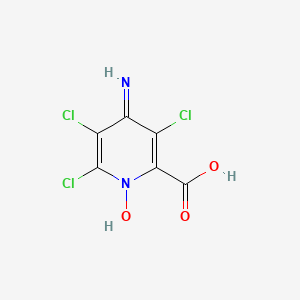
![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
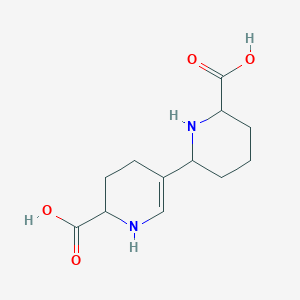
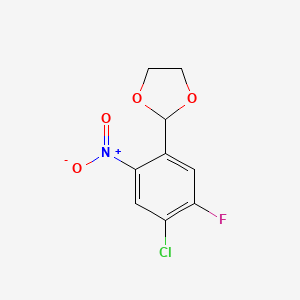
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)


